Cefamandole formate sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

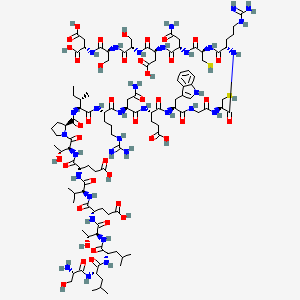

Cefamandole nafate is a second-generation cephalosporin antibiotic. It is a broad-spectrum antibiotic used to treat various bacterial infections, including those of the lower respiratory tract, urinary tract, skin, bones, and joints . Cefamandole nafate is a prodrug, meaning it is converted into its active form, cefamandole, in the body .

Preparation Methods

The preparation of cefamandole nafate involves several steps. One method includes suspending 7-amino-3-[(1-methyl-1H-tetrazol-5-yl) S-methyl]-3-cephem-4-carboxylic acid and sodium bicarbonate in an acetone-water solution. An acetone solution of alpha-formylmandeloyl chloride is then added to carry out a condensation reaction, forming 7-D-(2-formyloxy phenylacetamide)-3-[(1-methyl-1H-tetrazol-5-yl) S-methyl]-3-cephem-4-carboxylic acid. This compound is then dissolved in acetone and reacted with an organic acid sodium solution to produce cefamandole nafate . This method is advantageous due to its simplicity, high yield, and high purity, making it suitable for industrial production .

Chemical Reactions Analysis

Cefamandole nafate undergoes various chemical reactions, including hydrolysis and substitution. In bacteriological media, cefamandole nafate is rapidly converted to cefamandole, with a half-life of less than one hour at a pH of 7.0 or above . At a pH of 6.0, cefamandole nafate is more stable, allowing for the delineation of activity between cefamandole and cefamandole nafate . The compound also inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins, which are crucial for bacterial cell wall construction .

Scientific Research Applications

Cefamandole nafate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study the mechanisms of bacterial resistance and the development of new antibiotics . In medicine, cefamandole nafate is used to treat serious infections caused by susceptible strains of microorganisms . It is also used in industrial settings for the production of antibiotics and other pharmaceutical compounds .

Mechanism of Action

Cefamandole nafate exerts its effects by inhibiting bacterial cell wall synthesis. Like all beta-lactam antibiotics, cefamandole binds to specific penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis and death . The molecular targets of cefamandole nafate include various penicillin-binding proteins, which are essential for bacterial cell wall construction .

Comparison with Similar Compounds

Cefamandole nafate is similar to other second-generation cephalosporins, such as cephalothin, cephaloridine, and cefazolin . cefamandole nafate is unique in its broad spectrum of activity against both gram-positive and gram-negative bacteria . It is particularly effective against Enterobacter and strains of indole-positive Proteus, which are traditionally resistant to other cephalosporins . This makes cefamandole nafate a valuable antibiotic in the treatment of various bacterial infections.

Properties

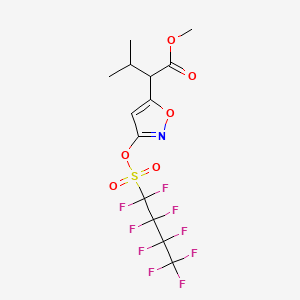

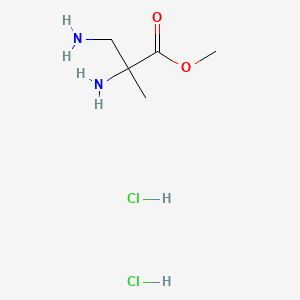

Molecular Formula |

C19H17N6NaO6S2 |

|---|---|

Molecular Weight |

512.5 g/mol |

IUPAC Name |

sodium;(6R,7R)-7-[(2-formyloxy-2-phenylacetyl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C19H18N6O6S2.Na/c1-24-19(21-22-23-24)33-8-11-7-32-17-12(16(28)25(17)13(11)18(29)30)20-15(27)14(31-9-26)10-5-3-2-4-6-10;/h2-6,9,12,14,17H,7-8H2,1H3,(H,20,27)(H,29,30);/q;+1/p-1/t12-,14?,17-;/m1./s1 |

InChI Key |

ICZOIXFFVKYXOM-JBPBWRNESA-M |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)[O-].[Na+] |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one](/img/structure/B13912236.png)

![Tert-butyl 4-oxo-7,9-dihydro-6H-pyrazino[1,2-A]pyrimidine-8-carboxylate](/img/structure/B13912249.png)

![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-amine](/img/structure/B13912253.png)

![2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13912273.png)